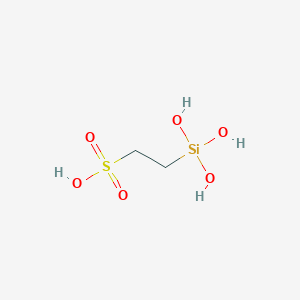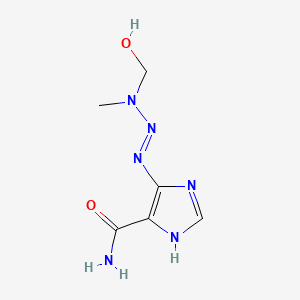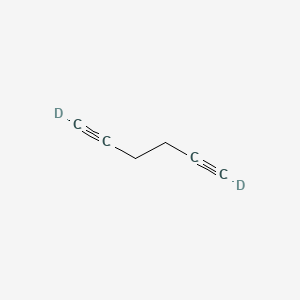
1,5-Hexadiyne-1,6-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Hexadiyne-1,6-d2 is a deuterated derivative of 1,5-Hexadiyne, with the molecular formula C6H4D2 and a molecular weight of 80.1242 . This compound is characterized by the presence of two triple bonds in its structure, making it a member of the alkyne family. The deuterium atoms replace the hydrogen atoms at the terminal positions, which can be useful in various scientific studies, particularly those involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Hexadiyne-1,6-d2 can be synthesized through various methods. One common approach involves the deuteration of 1,5-Hexadiyne. This process typically requires the use of deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the alkyne structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of alkyne synthesis and deuteration can be applied. Industrial production would likely involve large-scale deuteration reactors and stringent control of reaction conditions to ensure high yield and purity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadiyne-1,6-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The terminal deuterium atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,5-Hexadiyne-1,6-d2 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for potential use in drug development and as a tool in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Hexadiyne-1,6-d2 is primarily related to its chemical reactivity. The presence of triple bonds makes it highly reactive in various chemical transformations. The deuterium atoms can influence reaction kinetics and mechanisms, providing insights into isotopic effects and reaction pathways. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,5-Hexadiyne: The non-deuterated analog with similar chemical properties but different isotopic composition.
1,4-Hexadiyne: A structural isomer with the triple bonds located at different positions.
1,6-Heptadiyne: An alkyne with an additional carbon atom in the chain.
Uniqueness
1,5-Hexadiyne-1,6-d2 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This isotopic labeling makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The compound’s reactivity and versatility in various chemical reactions further enhance its uniqueness compared to similar compounds .
Properties
CAS No. |
73385-31-6 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
80.12 g/mol |
IUPAC Name |
1,6-dideuteriohexa-1,5-diyne |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2/i1D,2D |
InChI Key |
YFIBSNDOVCWPBL-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C#CCCC#C[2H] |
Canonical SMILES |
C#CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
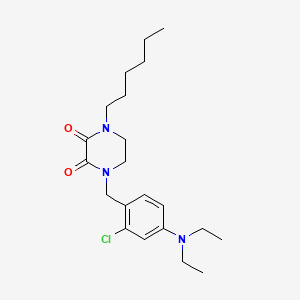
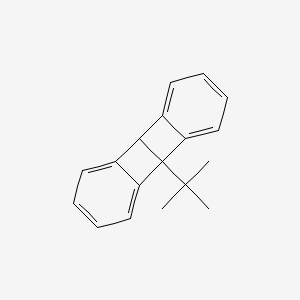
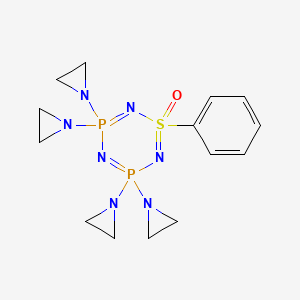
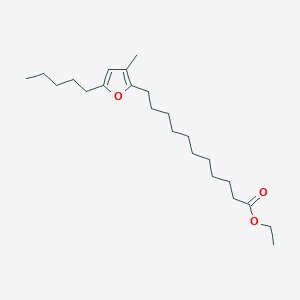
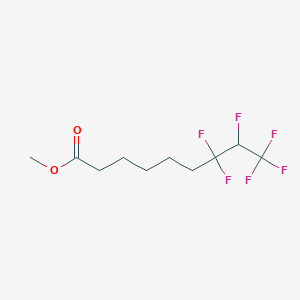
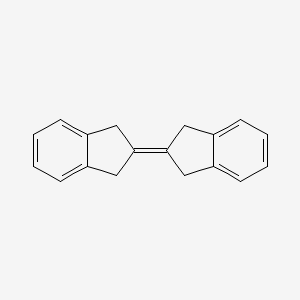
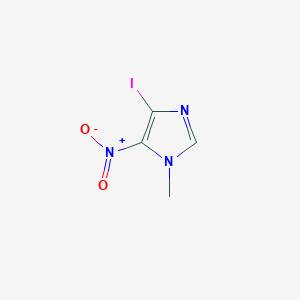
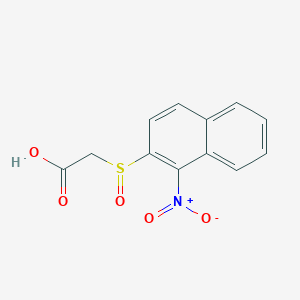
![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
